6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description
This compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a cyclobutylmethyl(methyl)amino group attached, which could potentially influence its reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction like the Biginelli reaction, which is a multi-component reaction between an aldehyde, a β-keto ester, and urea that forms a dihydropyrimidinone . The cyclobutylmethyl(methyl)amino group could potentially be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrimidine ring, with the various substituents adding complexity to the structure . The cyclobutylmethyl(methyl)amino group would add steric bulk and could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrimidine ring and the cyclobutylmethyl(methyl)amino group. Pyrimidines can undergo reactions like alkylation, acylation, and halogenation . The cyclobutylmethyl(methyl)amino group could also participate in reactions, possibly acting as a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the pyrimidine ring could contribute to its aromaticity and stability . The cyclobutylmethyl(methyl)amino group could influence its polarity and solubility .Scientific Research Applications
Antibacterial Agents and Molecular Docking Studies
A novel series of medium size lactam ring analogues, similar in structure to the compound of interest, have been synthesized and evaluated for their antibacterial properties. These compounds, derived from acrylic acid reacting with various amino acid esters, have shown potent activity against bacterial strains. Specifically, one molecule demonstrated the highest activity, which was further supported by molecular docking studies, indicating its probable binding conformation with the enzyme peptide deformylase (Putcha A. N. V. Harita et al., 2017).
Solid-phase Synthesis
A series of 1,3-disubstituted-5,6-dihydropyrimidine-2,4-diones have been prepared using solid-phase organic chemistry. This synthesis involves a cyclization-cleavage strategy from readily available amines and isocyanates, indicating a versatile approach for generating compounds with potential therapeutic uses (S. A. Kolodziej & B. Hamper, 1996).
Anticancer and Antiviral Evaluation
Research into squaric acid derivatives as non-classical bioisosteric replacements has led to the synthesis of compounds with potential anticancer and antiviral applications. These compounds have undergone computational analyses and preliminary screening, demonstrating their relevance in medicinal chemistry (Meijun Lu, Qing-Bin Lu, & J. Honek, 2017).
Antithrombotic Pyrido[4,3-d]pyrimidine-2,4-diones Synthesis
The synthesis of new antithrombotic compounds with favorable cerebral and peripheral effects from enamine has been reported. These compounds, including 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, demonstrate the versatility of dihydropyrimidine derivatives in developing therapeutics (H. Furrer, R. Wágner, & H. Fehlhaber, 1994).
Properties
IUPAC Name |
6-[cyclobutylmethyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13(7-8-4-3-5-8)9-6-10(15)14(2)11(16)12-9/h6,8H,3-5,7H2,1-2H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQBBDTZOVVJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)CC2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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